![molecular formula C24H29N7O2 B11040049 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11040049.png)
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule featuring a triazine core, a piperazine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.
Triazine Core Construction: The triazine ring is formed through cyclization reactions involving cyanuric chloride and appropriate amines.
Final Coupling: The benzodioxole-piperazine intermediate is coupled with the triazine core under basic conditions, often using catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions, often facilitated by phase-transfer catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted piperazine and triazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have focused on the anticancer properties of triazine derivatives. Research indicates that compounds similar to 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of triazine was synthesized and tested against the HCT-116 colorectal cancer cell line. The results showed that it induced apoptosis and cell cycle arrest in a p53-independent manner, highlighting the potential of triazine compounds in cancer therapy .
Antimicrobial Properties
Triazine derivatives have also been explored for their antimicrobial activities. The structural features of the compound may allow it to interact with bacterial enzymes or cell membranes.
- Case Study : A related study demonstrated that triazine-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that modifications to the triazine structure can enhance its efficacy as an antimicrobial agent.
Neuropharmacological Effects
The piperazine component of the compound is known for its role in neuropharmacology. Compounds containing piperazine moieties have been investigated for their potential as anxiolytics and antidepressants.
- Case Study : Research has shown that piperazine derivatives can modulate neurotransmitter systems, providing a basis for their use in treating anxiety and depression . The incorporation of benzodioxole may further enhance these effects due to its own neuroactive properties.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds with triazine structures have been reported to possess anti-inflammatory properties.
- Case Study : A study indicated that certain triazine derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory conditions . This application is particularly relevant given the increasing recognition of inflammation's role in chronic diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the triazine core can form hydrogen bonds with active site residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione
- 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7H-purine
Uniqueness
Compared to similar compounds, 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the dimethylphenyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Biological Activity
The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C25H31N5O6 with a molecular weight of 501.6 g/mol. The structural complexity allows for interactions with various biological targets.
Research indicates that compounds similar to this triazine derivative often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways.
- Receptor Binding : It may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
- Antioxidant Activity : Compounds with benzodioxole moieties are known for their potential antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Activity
Studies have shown that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:
- A related compound demonstrated effective inhibition against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Microorganism | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
---|---|---|---|
E. coli | 32 | Ciprofloxacin | 16 |
S. aureus | 16 | Methicillin | 8 |
C. albicans | 64 | Fluconazole | 32 |
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines:
- In vitro studies revealed that the compound induced apoptosis in cancer cells by activating caspase pathways .
- Notably, it was found to arrest cells in mitosis, leading to monopolar spindle formation characteristic of kinesin spindle protein (KSP) inhibition .
Case Studies
-
Case Study on Anticancer Activity :
A study involving the application of the compound on human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis. -
Case Study on Antimicrobial Efficacy :
A series of experiments were conducted to evaluate the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine?
The synthesis typically involves multi-step organic reactions:
- Core Triazine Formation : Start with cyanuric chloride, followed by sequential nucleophilic substitution with amines. The 2,4-diamino-1,3,5-triazine core is built using controlled temperature and stoichiometry to ensure regioselectivity .
- Piperazine Coupling : Introduce the 4-(1,3-benzodioxol-5-ylmethyl)piperazine moiety via alkylation or reductive amination. Solvents like dichloromethane or THF are used, with catalysts such as triethylamine to enhance reactivity .
- Final Functionalization : Attach the N-(2,4-dimethylphenyl) group through Buchwald-Hartwig coupling or nucleophilic aromatic substitution. Purification via column chromatography (e.g., 10% methanol/0.1% ammonium in silica) is critical for isolating the final product .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and piperazine-benzodioxole linkage .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 501.6 g/mol for analogous compounds) and rule out side products .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What stability studies are recommended for this compound under varying storage conditions?
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks to identify decomposition products via LC-MS .
- Photostability : Expose to UV light (e.g., 365 nm) and monitor changes in UV-Vis spectra. Benzodioxole derivatives are prone to oxidative ring-opening under prolonged light exposure .
- Humidity Sensitivity : Store samples at 75% relative humidity and track hygroscopicity using dynamic vapor sorption (DVS) analysis .
Advanced Research Questions
Q. How can the yield of the piperazine coupling step be optimized?
- Reaction Conditions : Optimize temperature (60–80°C for 12–24 hours) and solvent polarity (e.g., DMF for polar intermediates, toluene for hydrophobic systems) .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2) for cross-coupling or phase-transfer catalysts for heterogeneous reactions .
- Stoichiometry Adjustments : Use a 1.2–1.5 molar excess of the piperazine derivative to drive the reaction to completion .
Q. What computational strategies predict the compound’s biological targets and binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D3 receptors, given the piperazine moiety’s relevance to CNS targets .
- QSAR Modeling : Train models on datasets of triazine derivatives to correlate substituent electronegativity or steric bulk with activity .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayer environments .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
- ADME Profiling : Measure metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to identify rapid clearance pathways .
- Metabolite Identification : Use LC-QTOF-MS to detect N-dealkylation or benzodioxole ring-opening metabolites that may reduce activity in vivo .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability and bypass first-pass metabolism .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazine core?
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 2,4-dimethylphenyl position to assess electronic effects on receptor binding .
- Scaffold Hopping : Replace the triazine core with pyrimidine or pyridine rings while retaining the piperazine-benzodioxole motif to evaluate scaffold flexibility .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bond acceptors (e.g., triazine N-atoms) and hydrophobic pockets .
Q. How can analytical methods be developed to quantify the compound in complex biological matrices?
- LC-MS/MS : Employ a triple-quadrupole system with ESI+ ionization and MRM transitions (e.g., m/z 502 → 285 for quantification) .
- Sample Preparation : Optimize protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to minimize matrix interference .
- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH Q2(R1) guidelines .
Key Methodological Considerations
- Experimental Design : Use factorial design (e.g., Box-Behnken) to simultaneously optimize reaction yield, purity, and scalability .
- Data Contradiction Analysis : Apply multivariate statistics (PCA or PLS) to disentangle confounding variables in biological assays .
Properties
Molecular Formula |
C24H29N7O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H29N7O2/c1-16-3-5-19(17(2)11-16)26-24-28-22(27-23(25)29-24)14-31-9-7-30(8-10-31)13-18-4-6-20-21(12-18)33-15-32-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H3,25,26,27,28,29) |
InChI Key |
KYJRGMDCAKWGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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